4-phenyl-2,3-dihydro-1H-indole hydrochloride
Description
Properties
IUPAC Name |
4-phenyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14;/h1-8,15H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKYMOBRXNNGGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1797090-67-5 | |
| Record name | 4-phenyl-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-Phenyl-2,3-dihydro-1H-indole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.
Indole derivatives, including 4-phenyl-2,3-dihydro-1H-indole hydrochloride, have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities including antimicrobial, anticancer, and neuroprotective effects. The structural features of indoles contribute to their ability to interact with various biological targets.
2. Synthesis
The synthesis of 4-phenyl-2,3-dihydro-1H-indole hydrochloride typically involves the cyclization of phenyl-substituted precursors under acidic conditions. Various synthetic routes have been explored to optimize yield and purity. For example, microwave-assisted synthesis has emerged as an efficient method to produce indole derivatives with improved reaction times and yields .
3.1 Antimicrobial Activity
Research indicates that indole derivatives possess notable antimicrobial properties. For instance, studies have shown that 4-phenyl-2,3-dihydro-1H-indole hydrochloride exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate activity | |
| Mycobacterium tuberculosis | Significant inhibition |
3.2 Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by modulating the cell cycle and inhibiting tubulin polymerization .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 0.46 | Apoptosis induction |
| A549 (lung cancer) | 0.32 | Tubulin polymerization inhibition |
| Hela (cervical cancer) | 0.21 | Cell cycle arrest |
3.3 Neuroprotective Effects
Preliminary studies suggest that 4-phenyl-2,3-dihydro-1H-indole hydrochloride may exhibit neuroprotective effects through the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various indole derivatives, 4-phenyl-2,3-dihydro-1H-indole hydrochloride was highlighted for its potent activity against Staphylococcus aureus. The study utilized disc diffusion methods to establish minimum inhibitory concentrations (MICs) .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on different cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis in MCF-7 cells at concentrations as low as 0.46 μM. Flow cytometric analysis confirmed cell cycle arrest at the G2/M phase .
5. Conclusion
4-Phenyl-2,3-dihydro-1H-indole hydrochloride exhibits promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties suggest potential therapeutic applications in treating infections and cancers. Ongoing research should focus on elucidating its mechanisms of action and optimizing its pharmacological profiles for clinical use.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Indole derivatives, including 4-phenyl-2,3-dihydro-1H-indole hydrochloride, are known for their cytotoxic effects against various cancer cell lines. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that indole derivatives can target multiple signaling pathways associated with cancer progression, making them promising candidates for developing new anticancer therapies .
Neuroprotective Effects
The compound has shown potential neuroprotective effects in preclinical studies. Indoles are believed to modulate neurotransmitter systems and exhibit antioxidant properties that could protect neuronal cells from oxidative stress. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biological Research
Enzyme Inhibition
4-Phenyl-2,3-dihydro-1H-indole hydrochloride has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been studied as a selective inhibitor of PARP-1 (Poly (ADP-ribose) polymerase 1), an enzyme implicated in cancer and cardiovascular diseases. The inhibition of PARP-1 can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of indole derivatives. The compound is effective against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Therapeutic Applications
Potential in Pain Management
Indole derivatives are being explored for their analgesic properties. Some studies suggest that these compounds can modulate pain pathways in the central nervous system, providing a basis for their use in developing non-opioid analgesics .
Psychotropic Effects
There is emerging interest in the psychotropic effects of indole compounds, particularly their influence on serotonin receptors. This could lead to applications in treating mood disorders such as depression and anxiety. The ability of these compounds to interact with serotonin receptors may offer new avenues for psychiatric medications .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various indole derivatives, including 4-phenyl-2,3-dihydro-1H-indole hydrochloride. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Case Study 2: Neuroprotection
In a preclinical model of Alzheimer's disease, researchers administered 4-phenyl-2,3-dihydro-1H-indole hydrochloride to assess its neuroprotective effects. The compound significantly reduced markers of oxidative stress and improved cognitive function compared to untreated controls .
Comparison with Similar Compounds
Structural Comparisons
Structural analogs of 4-phenyl-2,3-dihydro-1H-indole hydrochloride include derivatives with substitutions on the indole core or modifications to the phenyl group. Key examples are:
Key Observations :
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility for all compounds, but substituents modulate this property. For example, the methoxy group in 6-fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride enhances hydrophilicity compared to the phenyl-substituted analog .
- Hydrogen Bonding: Non-polar substituents (e.g., phenyl) reduce hydrogen-bonding capacity, whereas polar groups (e.g., fluoro, methoxy) increase it, influencing crystal packing and stability .
Preparation Methods
Synthetic Route and Reaction Conditions
A patented method (CN112608267A) describes the preparation of 4-phenyl-2-pyrrolidone, a close precursor, through the following steps:
- Condensation Reaction: Diethyl malonate and 2-nitro-1-phenylethylketone react in the presence of a strong Lewis base (butyl lithium) in tetrahydrofuran to form an intermediate.
- Catalytic Hydrogenation: The intermediate is hydrogenated using palladium on carbon in methanol or ethanol at 20-30 °C to yield 3-methoxy carboxyl-4-phenyl-2-pyrrolidone.
- Decarboxylation: Under alkaline conditions (sodium hydroxide or sodium carbonate) at 80-85 °C in ethanol, decarboxylation yields 4-phenyl-2-pyrrolidone.
Alternatively, a one-step Friedel-Crafts alkylation involves pyrrolidone and halogenated benzene (chlorobenzene or bromobenzene) with aluminum trichloride and sodium chloride as catalysts at 160-180 °C and 1 kg pressure, producing 4-phenyl-2-pyrrolidone directly.
Yields and Purification
- Yields range from 32% (one-step Friedel-Crafts) to 93% (two-step condensation and decarboxylation).
- Purification involves extraction with dichloromethane, dehydration, drying, and recrystallization with petroleum ether.
Data Summary
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation | Diethyl malonate + 2-nitro-1-phenylethylketone + BuLi, THF | Room temp | Not specified | Intermediate formed | Strong Lewis base used |
| Catalytic Hydrogenation | Pd/C, Methanol or Ethanol | 20-30 | Not specified | Intermediate 3 obtained | Catalytic hydrogenation step |
| Decarboxylation | NaOH or Na2CO3, Ethanol | 80-85 | 4-6 hours | 87-93 | Reflux, extraction, recrystallization |
| Friedel-Crafts Alkylation | Pyrrolidone + chlorobenzene + AlCl3 + NaCl | 160-180 | 1-2 hours | 32 | One-step method, moderate yield |
Preparation via Spirooxindole Intermediates and Dehydrative Cyclization
Synthetic Route and Mechanism
A research article published in ACS Omega (2019) reports a novel two-step one-pot synthesis of pyrido[2,3-b]indoles, structurally related to 4-phenyl-2,3-dihydro-1H-indole derivatives, via:
- 1,3-Dipolar Cycloaddition: Isatin, α-amino acid (e.g., proline), and dipolarophiles (phenylacetylene) react in the presence of CuI or methanol to form spirooxindole intermediates.
- Dehydrative Transformation: Treatment of spirooxindoles with phosphorus oxychloride (POCl₃) at 90 °C for 24 hours induces intramolecular dehydrative cyclization, yielding the target heterocyclic compounds.
This method emphasizes the importance of POCl₃ as a dehydrating agent facilitating ring expansion and rearrangement to form the 2,3-dihydroindole core.
Optimization and Yields
The study optimized conditions for the POCl₃-mediated step:
| Entry | Dehydrating Agent (equiv) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | POCl₃ (20) | 105 | 20 | 79 |
| 2 | POCl₃ (20) | 90 | 24 | 85 |
| 3 | POCl₃ (10) | 90 | 24 | 86 |
| 4 | POCl₃ (5) | 90 | 24 | 86 |
| 5 | POCl₃ (3) | 90 | 24 | 65 |
| 6 | POBr₃ (5) | 90 | 24 | 84 |
| 7 | PCl₅ (5) | 90 | 24 | 0 |
| 8 | SOCl₂ (5) | 90 | 24 | 0 |
- POCl₃ at 5-10 equivalents and 90 °C for 24 h gave the best yields (~86%).
- Other chlorinating agents like PCl₅, SOCl₂, or P₂O₅ were ineffective.
- POBr₃ gave comparable yields to POCl₃.
Scope and Variations
- The method tolerated various substitutions on isatin and different dipolarophiles, producing yields between 78% and 87%.
- The free NH group on isatin is essential; N-substituted isatins decomposed under these conditions.
- A one-pot protocol combining cycloaddition and dehydrative cyclization improved overall yields compared to two-step processes.
Comparative Analysis of Preparation Methods
| Feature | 4-Phenyl-2-pyrrolidone Route | Spirooxindole / POCl₃ Route |
|---|---|---|
| Starting Materials | Diethyl malonate, 2-nitro-1-phenylethylketone or pyrrolidone + halobenzene | Isatin, α-amino acid (proline), phenylacetylene |
| Key Steps | Condensation, hydrogenation, decarboxylation or Friedel-Crafts alkylation | 1,3-Dipolar cycloaddition, POCl₃-mediated dehydration |
| Reaction Conditions | 20-180 °C, 1-6 hours, various solvents (THF, ethanol) | 90-105 °C, 20-24 hours, POCl₃ as dehydrating agent |
| Yield Range | 32% (one-step) to 93% (two-step) | 78-87% (two-step), up to 86% optimized |
| Purification | Extraction, recrystallization | Column chromatography |
| Advantages | High yield with two-step method, simple raw materials | One-pot synthesis possible, good substrate scope |
| Limitations | Requires strong base and hydrogenation catalyst | Sensitive to substitution on isatin NH |
Summary and Research Findings
- The 4-phenyl-2-pyrrolidone route offers a classical approach relying on condensation and catalytic hydrogenation, suitable for scale-up due to high yields and straightforward purification.
- The spirooxindole route with POCl₃-mediated dehydrative cyclization represents a modern, efficient synthetic strategy, offering a one-pot synthesis with good yields and broad substrate tolerance.
- Optimization of POCl₃ equivalents and temperature is critical for maximizing yield.
- The presence of a free NH group in isatin is crucial for the success of the dehydrative transformation.
- Alternative dehydrating agents are generally ineffective, highlighting the specificity of POCl₃ in this transformation.
Q & A
Q. What safety protocols are critical when handling 4-phenyl-2,3-dihydro-1H-indole hydrochloride in vitro?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
